
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is an organophosphorus compound characterized by the presence of a phosphine sulfide group. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, can be synthesized through the reaction of bis(2-phenylethyl)phosphine with sulfur. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dioxane, and may require UV irradiation to proceed efficiently . The reaction can be represented as follows:
(2-ethoxyethyl)bis(2-phenylethyl)phosphine+S→(2-ethoxyethyl)bis(2-phenylethyl)phosphine sulfide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphine sulfide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine sulfides.
科学的研究の応用
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, has several scientific research applications:
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism by which phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, exerts its effects involves the interaction of the phosphine sulfide group with various molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
- Bis(2-phenylethyl)phosphine sulfide
- Bis(2-phenylethyl)phosphine selenide
- (2-ethoxyethyl)bis(2-phenylethyl)phosphine oxide
Uniqueness
Phosphine sulfide, (2-ethoxyethyl)bis(2-phenylethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different coordination behavior and stability, making it suitable for specialized applications in catalysis and material science .
特性
CAS番号 |
843645-04-5 |
|---|---|
分子式 |
C20H27OPS |
分子量 |
346.5 g/mol |
IUPAC名 |
2-ethoxyethyl-bis(2-phenylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H27OPS/c1-2-21-15-18-22(23,16-13-19-9-5-3-6-10-19)17-14-20-11-7-4-8-12-20/h3-12H,2,13-18H2,1H3 |
InChIキー |
YABQPLFDVAIXDI-UHFFFAOYSA-N |
正規SMILES |
CCOCCP(=S)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


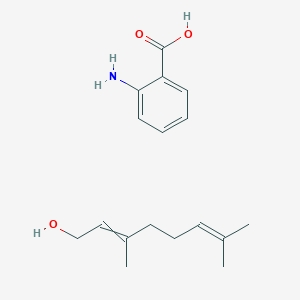
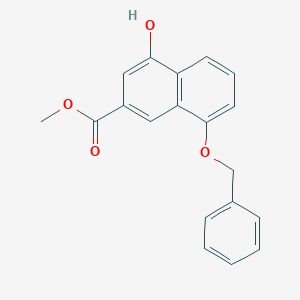
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)
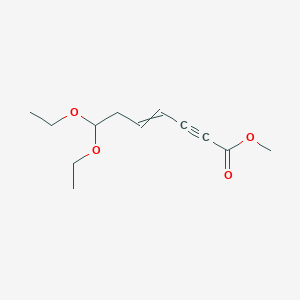
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
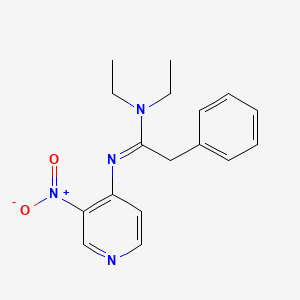
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)
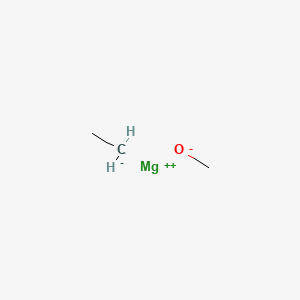

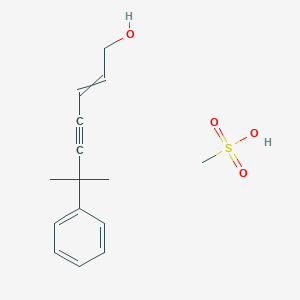
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
